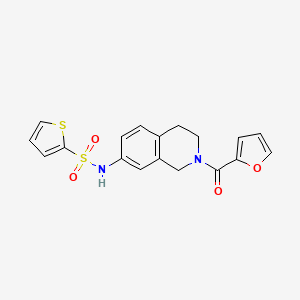
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a multi-functional organic compound characterized by a diverse structure combining furan, tetrahydroisoquinoline, and thiophene groups with a sulfonamide moiety. This compound is an example of complex molecular design aiming to leverage the distinctive properties of each constituent for enhanced functionality in various scientific applications.
Synthetic Routes and Reaction Conditions
The synthesis involves key steps: the coupling of furan-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline, followed by sulfonation of the thiophene ring.
Typical conditions: Acid chloride activation for coupling, using reagents like thionyl chloride; sulfonation with agents like chlorosulfonic acid or sulfonyl chlorides under controlled temperature and reaction times to ensure precision and yield.
Industrial Production Methods
Industrial synthesis mirrors laboratory conditions but on a larger scale with optimized steps for yield and purity, focusing on maximizing efficiency and reducing by-products.
Use of continuous flow reactors and automated process controls ensures consistency and scalability.
Types of Reactions
Oxidation: : The furan and tetrahydroisoquinoline rings can undergo oxidation to form corresponding ketone and amine oxide derivatives.
Reduction: : Selective hydrogenation can be applied to reduce specific double bonds within the furan or thiophene rings.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions to introduce new substituents or modify the existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions for sulfonamide substitution.
Major Products
From oxidation: this compound derivatives with oxidized functionalities.
From reduction: Partially or fully hydrogenated derivatives, maintaining the core structure.
From substitution: Varied substituted sulfonamide compounds with new functional groups.
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has broad applications due to its structural versatility and functional moieties:
Chemistry: : Utilized as a building block in the synthesis of more complex organic compounds, especially in pharmaceuticals and polymer chemistry.
Biology: : Explored for its potential as a bioactive molecule in drug development, showing activity against various biological targets.
Medicine: : Investigated for therapeutic properties, particularly in anti-inflammatory and anti-cancer research, due to its potential interaction with specific biological pathways.
Industry: : Used in the development of specialized materials with desired chemical and physical properties, such as advanced polymers and coatings.
Mechanism of Action
The exact mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exerts its effects depends on its application:
Molecular Targets: : It interacts with enzymes, receptors, or other cellular components. In drug development, it may act on specific targets like kinases or receptors involved in disease pathways.
Pathways Involved: : It can modulate signaling pathways by inhibiting or activating key proteins or by binding to DNA/RNA, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is unique due to its combination of furan, tetrahydroisoquinoline, and thiophene rings along with a sulfonamide group. Similar compounds:
Sulfonamides: : Examples include sulfamethoxazole and sulfadiazine, primarily used as antibiotics.
Isoquinolines: : Such as berberine, which have diverse biological activities.
Thiophenes: : Like 2-Acetylthiophene, important in organic synthesis and materials science.
While structurally distinct, these compounds share functional similarities in their respective domains but do not combine all the features present in this compound, highlighting its unique utility and versatility.
Hope this breakdown is useful. Let's keep it rolling. What's next?
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(16-3-1-9-24-16)20-8-7-13-5-6-15(11-14(13)12-20)19-26(22,23)17-4-2-10-25-17/h1-6,9-11,19H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBYCKJAVLYCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
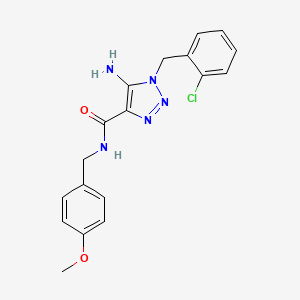
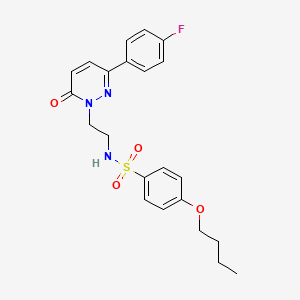
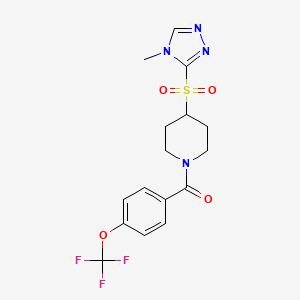
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2986150.png)
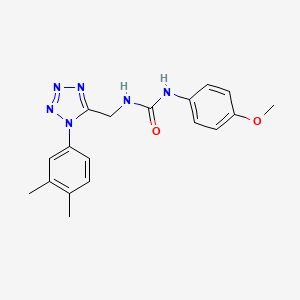
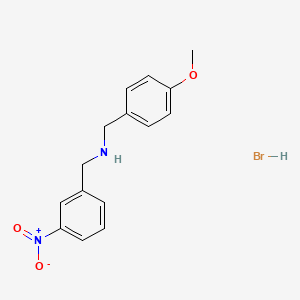
![3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986153.png)
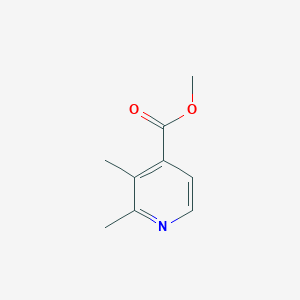
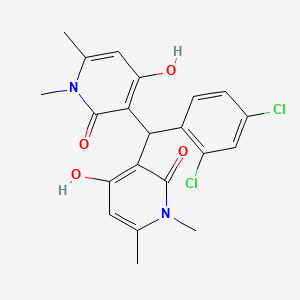
![N-(3-chlorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986159.png)
![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)
![(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2986161.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2986162.png)

